Physicochemical Profiling and Analytical Methodologies for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride: A Technical Guide
Physicochemical Profiling and Analytical Methodologies for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride: A Technical Guide
Executive Summary
In modern medicinal chemistry and drug development, functionalized pyrazole derivatives serve as highly versatile, metabolically stable bioisosteres and core scaffolds[1]. 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a bifunctional building block characterized by an electron-rich pyrazole ring and a flexible propanoic acid linker. This technical whitepaper provides an in-depth analysis of its molecular architecture, quantitative physicochemical properties, and the self-validating analytical protocols required to characterize it. By understanding the thermodynamic and ionization behaviors of this specific hydrochloride salt, researchers can optimize downstream amide coupling reactions, formulation strategies, and pharmacokinetic profiling.
Structural Identity and Molecular Architecture
The structural integrity of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride relies on three distinct molecular features:
-
The Pyrazole Core: Provides an aromatic, hydrogen-bond-accepting framework. The nitrogen atoms dictate the molecule's basicity, with the N2 position acting as a weak conjugate acid.
-
The 4-Methyl Substitution: Strategically increases the localized lipophilicity of the ring, restricting rotational degrees of freedom and enhancing the molecule's ability to occupy hydrophobic pockets in target proteins.
-
The Hydrochloride Salt Form: The selection of the HCl salt (CAS 2172050-99-4) over the free base (CAS 1005582-20-6)[2][3] is a deliberate formulation choice. The free base can exist as a zwitterion depending on the microenvironmental pH, leading to unpredictable solid-state polymorphism. The HCl salt locks the molecule into a highly crystalline lattice, drastically improving aqueous solubility and long-term bench stability.
Quantitative Physicochemical Data
To facilitate rapid comparison and integration into quantitative structure-activity relationship (QSAR) models, the fundamental identifiers and predicted physicochemical parameters are summarized below.
Table 1: Molecular Identifiers & Structural Properties
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| CAS Registry Number | 2172050-99-4[2] | 1005582-20-6[3][4] |
| Molecular Formula | C₇H₁₁ClN₂O₂ | C₇H₁₀N₂O₂[4] |
| Molecular Weight | 190.63 g/mol | 154.17 g/mol [4] |
| Physical State | Crystalline Solid | Solid |
Table 2: Physicochemical Parameters & Mechanistic Significance
| Physicochemical Parameter | Estimated Value | Mechanistic Significance |
| pKa₁ (Carboxylic Acid) | 4.0 – 4.5 | Dictates solubility in intestinal pH; critical for electrostatic salt-bridge formation in target binding pockets. |
| pKa₂ (Pyrazole N2) | 2.0 – 2.5[5][6] | Protonated in gastric pH; ensures rapid dissolution of the HCl salt form in the stomach. |
| LogP (Octanol/Water) | 0.8 – 1.2 | Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping. |
| Topological Polar Surface Area | ~55 Ų | Well within the Lipinski limit (<140 Ų), predicting excellent oral bioavailability. |
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness in preclinical data, the following methodologies are designed as self-validating systems . Every step includes internal checks to verify that the experimental conditions have not artificially skewed the results.
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)
Purpose: To determine the maximum equilibrium concentration of the compound in biorelevant media (e.g., FaSSIF, SGF).
-
Step 1: Media Preparation. Prepare 50 mM phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.2). Causality: These buffers mimic intestinal and gastric environments, respectively, capturing the solubility of both the ionized and unionized species.
-
Step 2: Equilibration. Add excess solid 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride to 1.0 mL of media. Agitate at 37.0 ± 0.5 °C for 48 hours. Causality: 48 hours is required to overcome metastable supersaturation states and ensure true thermodynamic equilibrium is reached.
-
Step 3: Phase Separation. Centrifuge the suspension at 15,000 × g for 15 minutes. Causality: Ultracentrifugation is strictly preferred over filtration. Syringe filters can adsorb the compound or leach contaminants, skewing the quantitative analysis.
-
Step 4: Quantification & Self-Validation. Analyze the supernatant via HPLC-UV. Self-Validation Check: Measure the pH of the supernatant after equilibration. Because the dissolution of an HCl salt releases protons, it can overwhelm weak buffers. If the final pH deviates by >0.1 units from the target, the buffer capacity was insufficient, and the solubility value is invalid for that physiological compartment.
Protocol B: pKa Determination via Potentiometric Titration
Purpose: To map the ionization states of the pyrazole nitrogen and the carboxylic acid across the physiological pH range.
-
Step 1: Titrant Standardization. Standardize 0.1 M KOH and 0.1 M HCl against primary standards (e.g., KHP).
-
Step 2: Sample Preparation. Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
-
Step 3: Titration. Titrate the solution from pH 1.5 to 11.0 under a continuous nitrogen blanket. Causality: The nitrogen blanket is critical to exclude atmospheric CO₂, which would dissolve to form carbonic acid and introduce artifactual inflection points in the titration curve.
-
Step 4: Data Processing & Self-Validation. Calculate pKa using the Bjerrum function. Self-Validation Check: Perform a Gran plot analysis on a blank titration (KCl only). A perfectly linear Gran plot validates the exact molarity of the titrant and confirms the absolute absence of carbonate contamination in the system.
Fig 1. Self-validating physicochemical characterization workflow for pyrazole derivatives.
Mechanistic Role in Drug Development
The specific physicochemical properties of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid make it a highly sought-after moiety in the design of kinase inhibitors and anti-inflammatory agents[1].
When integrated into a larger drug molecule via amide coupling at the propanoic acid terminus, the pyrazole ring often acts as a hinge-binding motif in the ATP-binding pocket of kinases. The pKa of the pyrazole nitrogen (~2.0-2.5)[5][6] ensures that it remains neutral at physiological pH (7.4), allowing it to act as a potent hydrogen bond acceptor with the backbone amides of the kinase hinge region. Meanwhile, the 4-methyl group precisely fills the adjacent hydrophobic gatekeeper pocket, enhancing target selectivity.
Fig 2. Mechanistic pathway illustrating kinase inhibition by pyrazole-propanoic acid derivatives.
References
- NextSDS. "2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride". NextSDS Chemical Substance Information.
- Pharmaffiliates. "2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid". Pharmaffiliates Research Chemicals.
- Santa Cruz Biotechnology. "2-(4-methyl-1H-pyrazol-1-yl)propanoic acid | CAS 1005582-20-6". SCBT Catalog.
- ChemicalBook. "1H-Pyrazole-1-propanoic acid, α-methyl-, ethyl ester | 1250126-64-7". ChemicalBook Properties Database.
- PubChem. "alpha-amino-1H-pyrazole-1-propanoic acid | C6H9N3O2 | CID 119630". National Institutes of Health (NIH).
- Benchchem. "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid". Benchchem Technical Support.
Sources
- 1. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | 72145-01-8 | Benchchem [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. 1H-Pyrazole-1-propanoic acid, α-methyl-, ethyl ester | 1250126-64-7 [m.chemicalbook.com]
- 6. alpha-amino-1H-pyrazole-1-propanoic acid | C6H9N3O2 | CID 119630 - PubChem [pubchem.ncbi.nlm.nih.gov]
